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Compound of Interest

Compound Name:
2-amino-2-methyl-3-phenylpropan-

1-ol hydrochloride

CAS No.: 64230-72-4

Cat. No.: B6597978

Get Quote

Executive Summary
(S)-α-Methylphenylalaninol hydrochloride is a highly specialized chiral amino alcohol utilized

extensively as a rigid chiral auxiliary and building block in asymmetric synthesis. For

researchers and drug development professionals, verifying the enantiomeric purity of this

compound is a critical quality control step. While chiral High-Performance Liquid

Chromatography (HPLC) provides enantiomeric excess (

), specific optical rotation (

) serves as an orthogonal, non-destructive Critical Quality Attribute (CQA) that confirms
absolute configuration and macroscopic purity.

This guide objectively compares the specific optical rotation of (S)-α-methylphenylalaninol

hydrochloride against its structural alternatives, detailing the mechanistic causality behind
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these values and providing a self-validating experimental protocol for precise polarimetric

determination.

Mechanistic Causality: The Impact of the α-Methyl
Group
To understand the optical behavior of (S)-α-methylphenylalaninol hydrochloride, we must

analyze how its molecular architecture dictates its interaction with plane-polarized light. Chiral

amino alcohols are foundational to modern asymmetric transformations, including

enantioselective Petasis borono-Mannich reactions and the synthesis of oxazoline ligands .

The introduction of a methyl group at the α-carbon fundamentally alters the molecule's physical

and optical properties compared to standard (S)-phenylalaninol:

Conformational Locking (Quaternary Stereocenter): In standard (S)-phenylalaninol, the Cα-

Cβ bond experiences relatively free rotation. By replacing the α-hydrogen with a methyl

group, a sterically demanding quaternary stereocenter is formed. This induces severe

gauche interactions, locking the molecule into a highly rigid conformer. This restricted spatial

orientation of the phenyl chromophore directly alters the molecule's polarizability tensor,

shifting the magnitude of the specific rotation.

Protonation State and Solvation: The hydrochloride salt is preferred over the free base

because it prevents oxidative degradation and eliminates the hygroscopic variability of the

free amine. Protonation of the amine disrupts intramolecular hydrogen bonding between the

and

groups. To minimize electrostatic repulsion, the molecule adopts an extended conformation
in polar solvents (like methanol or water). This stable solvation shell is critical for generating
reproducible optical rotation values.

Gravimetric Reliability: The HCl salt forms a highly crystalline, non-hygroscopic solid. This

ensures that the concentration variable (

) in the specific rotation equation is absolute and unaffected by ambient moisture—a
common failure point in polarimetry.
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Comparative Specific Rotation Data
The table below summarizes the typical specific optical rotation parameters for (S)-α-

methylphenylalaninol hydrochloride and its primary alternatives. The data illustrates how

structural modifications (des-methyl analogs) and enantiomeric inversion impact the observed

rotation.

Compound
Structural
Feature

Typical Solvent /
Conc.

Primary
Application

(S)-α-

Methylphenylala

ninol HCl

Quaternary

stereocenter, HCl

salt

-15.0° to -19.0° , MeOH

Rigid chiral

auxiliary, Petasis

reactions

(R)-α-

Methylphenylala

ninol HCl

Enantiomer +15.0° to +19.0° , MeOH
Rigid chiral

auxiliary

(S)-

Phenylalaninol

HCl

Tertiary

stereocenter

(des-methyl)

-22.0° to -25.0° , MeOH

Standard

oxazoline ligand

precursor

(S)-α-

Methylphenylala

nine

Amino acid

precursor (free

base)

-18.0° , 1N HCl
Starting material

for reduction

Note: Specific rotation values are highly dependent on exact concentration, solvent purity, and

temperature. The values above serve as representative comparative ranges for method

development.

Experimental Methodology: Self-Validating
Polarimetry Protocol
To ensure absolute trustworthiness in quality control, polarimetric measurements must be

treated as self-validating systems. The following protocol is strictly aligned with USP <781>

guidelines for optical rotation and ensures that environmental or instrumental drift does not

compromise the data .
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Phase 1: Gravimetric Preparation
Desiccation: Dry the (S)-α-methylphenylalaninol hydrochloride sample in a vacuum

desiccator over silica gel for 24 hours to remove trace surface moisture.

Precision Weighing: Using a calibrated analytical balance (0.01 mg readability), weigh

exactly

of the dried salt.

Volumetric Dissolution: Transfer the solid quantitatively to a Class A

volumetric flask. Dissolve and make up to the mark with HPLC-grade Methanol at

to achieve exactly

.

Causality Note: Volumetric expansion of methanol due to temperature fluctuations will alter

the true concentration. Maintaining

during dissolution is mandatory.

Phase 2: System Calibration & Blanking
Instrument Verification: Power on the high-precision polarimeter (equipped with a Sodium D-

line lamp at

) and allow 30 minutes for thermal stabilization. Verify calibration using a certified quartz
control plate or a standard sucrose solution (+66.5°).

Blank Measurement: Fill a clean, dry

(

) polarimeter cell with HPLC-grade Methanol. Ensure no micro-bubbles are trapped in the
light path. Equilibrate the cell to exactly

using a Peltier temperature controller. Zero the instrument.
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Phase 3: Measurement and Self-Validation
Sample Acquisition: Rinse the cell three times with small aliquots of the sample solution. Fill

the cell with the sample, equilibrate to

, and record the observed angular rotation (

). Take the average of 5 consecutive readings.

Self-Validation Checkpoint (Critical): Immediately empty the cell, rinse with methanol, refill

with pure methanol, and re-measure the blank.

Validation Logic: If the new blank reading deviates by more than

from the original zero, the system has experienced thermal drift or cell contamination. The
sample data is invalidated, and the process must restart from Step 5.

Calculation: Calculate the specific rotation using the Biot equation:

(Where

is the observed rotation in degrees,

is the path length in decimeters (1 dm), and

is the concentration in g/100 mL).

Chiral Validation Workflow Visualization
The following diagram maps the logical execution of the self-validating polarimetry protocol,

highlighting the critical feedback loop required to maintain USP <781> compliance.
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Fig 1: Self-validating polarimetry workflow for chiral amino alcohol quality control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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